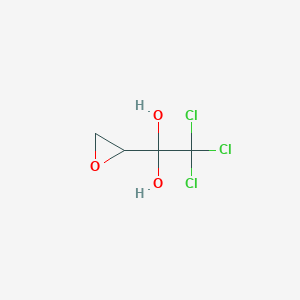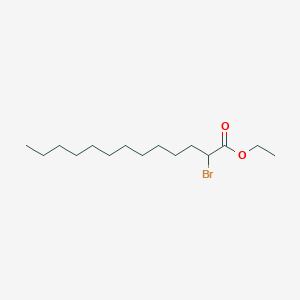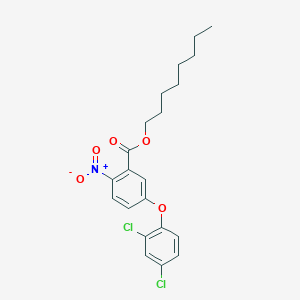
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials. The reaction is monitored using advanced analytical techniques to maintain the desired reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity is exploited in different applications, including drug development and chemical synthesis. The trichloromethyl group also contributes to the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol:
2,2,2-Trichloroethanol: Contains the trichloromethyl group but lacks the oxirane ring.
1,2-Epoxypropane: Contains an oxirane ring but lacks the trichloromethyl group.
Uniqueness
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is unique due to the presence of both the trichloromethyl group and the oxirane ring
Propriétés
Numéro CAS |
60565-61-9 |
|---|---|
Formule moléculaire |
C4H5Cl3O3 |
Poids moléculaire |
207.43 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(oxiran-2-yl)ethane-1,1-diol |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)3(8,9)2-1-10-2/h2,8-9H,1H2 |
Clé InChI |
QGPJZSWOQORNCU-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(C(Cl)(Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)



